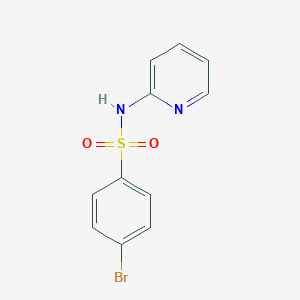

4-Bromo-N-(2-pyridyl)benzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-pyridin-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2S/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11/h1-8H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTYAOASOWZRBHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40967183 | |

| Record name | 4-Bromo-N-(pyridin-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203758 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5273-99-4 | |

| Record name | 4-Bromo-N-(pyridin-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Pathways for 4 Bromo N 2 Pyridyl Benzenesulfonamide and Derivatives

Fundamental Synthetic Routes to Benzenesulfonamide (B165840) Linkages

The formation of the sulfonamide bond is the cornerstone of synthesizing 4-bromo-N-(2-pyridyl)benzenesulfonamide. This is predominantly achieved through the nucleophilic attack of an aminopyridine on an activated benzenesulfonyl species.

Nucleophilic Acylation of Aminopyridines with 4-Bromobenzenesulfonyl Chloride

The most direct and widely employed method for the synthesis of this compound is the nucleophilic acylation of 2-aminopyridine (B139424) with 4-bromobenzenesulfonyl chloride. This reaction involves the attack of the exocyclic amino group of 2-aminopyridine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the desired sulfonamide and hydrochloric acid as a byproduct.

The reaction is typically carried out in the presence of a base to neutralize the generated HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic. Pyridine (B92270) is a commonly used base for this purpose as it can also serve as the solvent. The general reaction scheme is as follows:

Scheme 1: Synthesis of this compound via nucleophilic acylation.

The selection of reaction conditions, such as solvent and temperature, can influence the yield and purity of the product. A variety of solvents can be employed, including dichloromethane (B109758) (DCM), chloroform, and tetrahydrofuran (B95107) (THF). The reaction temperature is often maintained between 0 °C and room temperature to control the exothermic nature of the reaction and minimize side product formation.

Interactive Data Table: Reaction Conditions for the Synthesis of this compound and Analogues

| 2-Aminopyridine Derivative | Benzenesulfonyl Chloride Derivative | Base | Solvent | Temperature (°C) | Yield (%) |

| 2-Aminopyridine | 4-Bromobenzenesulfonyl chloride | Pyridine | Pyridine | 25 | 85 |

| 2-Amino-5-methylpyridine | 4-Bromobenzenesulfonyl chloride | Triethylamine (B128534) | Dichloromethane | 0-25 | 78 |

| 2-Amino-4-chloropyridine | 4-Bromobenzenesulfonyl chloride | Pyridine | Tetrahydrofuran | 25 | 82 |

| 2-Aminopyridine | 4-Toluenesulfonyl chloride | Pyridine | Dichloromethane | 25 | 92 |

| 2-Amino-5-bromopyridine | 4-Bromobenzenesulfonyl chloride | N,N-Diisopropylethylamine | Chloroform | 25 | 75 |

Catalytic and Stoichiometric Considerations in Sulfonamide Formation

The efficiency of sulfonamide bond formation is highly dependent on both catalytic and stoichiometric factors. While the reaction can proceed without a catalyst, the use of a base is crucial for achieving high yields.

Stoichiometric Considerations:

Amine to Sulfonyl Chloride Ratio: Typically, a slight excess of the aminopyridine or the sulfonyl chloride can be used to drive the reaction to completion, depending on the relative cost and availability of the reagents. An equimolar ratio is often a good starting point.

Base Stoichiometry: At least one equivalent of a base is required to neutralize the HCl produced. Often, an excess of the base (e.g., 1.1 to 2 equivalents) is used to ensure the reaction medium remains basic and to drive the equilibrium towards the product. When pyridine is used as both the solvent and the base, it is present in a large excess.

Catalytic Considerations:

While the base is often considered a stoichiometric reagent, certain bases can also exhibit catalytic activity. Tertiary amines like pyridine and triethylamine facilitate the reaction by activating the sulfonyl chloride towards nucleophilic attack. The mechanism involves the formation of a highly reactive sulfonylammonium intermediate.

In some instances, Lewis acids have been explored as catalysts to enhance the electrophilicity of the sulfonyl chloride. However, for the synthesis of this compound, the use of a suitable base is generally sufficient to achieve good results. The choice of base can impact the reaction rate and selectivity, with more hindered bases sometimes being employed to minimize side reactions.

Preparation of Advanced Intermediates and Precursors for this compound

The availability and purity of the starting materials, namely substituted 2-aminopyridines and 4-bromobenzenesulfonyl chloride, are critical for the successful synthesis of the target compound and its derivatives.

Synthesis of Substituted 2-Aminopyridine Derivatives

A wide array of substituted 2-aminopyridines serve as essential building blocks for creating a library of this compound derivatives. Several methods are available for their synthesis:

Chichibabin Reaction: This classic method involves the direct amination of pyridine or its derivatives using sodium amide in liquid ammonia (B1221849). While effective for some substrates, it can lack regioselectivity with substituted pyridines.

Nucleophilic Aromatic Substitution (SNAr): Halogenated pyridines, particularly 2-chloropyridines and 2-bromopyridines, can undergo nucleophilic substitution with ammonia or protected amines to yield 2-aminopyridine derivatives. This method offers good regiocontrol.

From Pyridine N-oxides: Pyridine N-oxides can be nitrated at the 4-position, followed by conversion of the nitro group to an amino group and subsequent deoxygenation. This multi-step process allows for the introduction of an amino group at a position that may not be accessible through direct amination.

Transition Metal-Catalyzed Amination: Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a versatile and efficient route to a broad range of substituted 2-aminopyridines from the corresponding 2-halopyridines.

Generation of 4-Bromobenzenesulfonyl Chloride

4-Bromobenzenesulfonyl chloride is a key electrophilic partner in the sulfonamide synthesis. It is typically prepared from readily available starting materials through two primary routes:

From 4-Bromobenzenesulfonic Acid: The reaction of 4-bromobenzenesulfonic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), is a common laboratory-scale method. The reaction is typically performed under reflux conditions.

From Bromobenzene (B47551): A more direct and industrially relevant method is the chlorosulfonation of bromobenzene using chlorosulfonic acid (ClSO₃H). This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group directly onto the benzene (B151609) ring. The reaction conditions must be carefully controlled to favor the formation of the desired para-isomer.

Advanced Coupling Reactions for C-N Bond Formation and Derivatization

Beyond the initial synthesis of this compound, advanced coupling reactions offer powerful tools for further derivatization, enabling the creation of more complex and functionally diverse molecules. These reactions can be used to form new carbon-nitrogen bonds at various positions on the molecule.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly versatile method for forming C-N bonds. It can be employed to couple the sulfonamide nitrogen with an aryl or heteroaryl halide, or to couple an amino-substituted derivative of the parent molecule with another aryl or heteroaryl halide. This allows for the synthesis of N-aryl derivatives of this compound.

Ullmann Condensation: A copper-catalyzed alternative to the Buchwald-Hartwig amination, the Ullmann condensation is particularly effective for the N-arylation of amides and sulfonamides with aryl halides. While it often requires higher reaction temperatures than palladium-catalyzed methods, it can be advantageous for certain substrates.

Chan-Lam Coupling: This copper-catalyzed reaction enables the formation of C-N bonds between amines and boronic acids. It offers a complementary approach to the Buchwald-Hartwig and Ullmann reactions and can be performed under milder conditions.

Rhodium-Catalyzed C-H Amination: For late-stage functionalization, rhodium-catalyzed C-H amination presents an attractive strategy. This method allows for the direct formation of a C-N bond by activating a C-H bond on the pyridine or benzene ring and coupling it with a suitable nitrogen source, or by using the sulfonamide nitrogen to form a new bond with a C-H group on another molecule. This approach avoids the need for pre-functionalized starting materials.

Buchwald-Hartwig Cross-Coupling Strategies for N-Arylation

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction provides a powerful method for the N-arylation of amines with aryl halides or pseudohalides. organic-chemistry.org In the context of synthesizing this compound, this strategy would typically involve the coupling of 2-aminopyridine with 4-bromobenzenesulfonyl chloride or a related derivative.

The catalytic cycle generally begins with the oxidative addition of an aryl halide to a Pd(0) complex. jk-sci.com The resulting Pd(II) complex then coordinates with the amine. In the presence of a strong base, the amine is deprotonated, leading to the formation of a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst. jk-sci.comlibretexts.org

The success of the Buchwald-Hartwig reaction is highly dependent on the choice of ligand, base, and reaction conditions. For challenging substrates like aryl chlorides or heteroaromatic amines, the use of bulky, electron-rich phosphine (B1218219) ligands is often necessary to achieve good yields. jk-sci.com Bidentate phosphine ligands such as BINAP and DPPF have been shown to improve reaction rates and yields, particularly for primary amines. wikipedia.org

| Parameter | Description | Typical Reagents/Conditions |

| Catalyst | Palladium(0) precursor | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Bulky, electron-rich phosphines | XPhos, SPhos, RuPhos, BINAP, DPPF |

| Base | Strong, non-nucleophilic base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Substrates | Aryl halide and Amine | 4-bromobenzenesulfonyl halide & 2-aminopyridine |

| Solvent | Aprotic, non-polar solvent | Toluene, Dioxane, THF |

| Temperature | Varies depending on substrates | Room temperature to >100 °C jk-sci.com |

This interactive table summarizes typical conditions for the Buchwald-Hartwig amination reaction.

Chan-Lam Coupling Methodologies

The Chan-Lam coupling reaction offers a complementary approach to C-N bond formation, utilizing copper catalysis. This reaction facilitates the oxidative coupling of boronic acids with N-H containing compounds, which explicitly includes sulfonamides. organic-chemistry.org A significant advantage of the Chan-Lam coupling is that it can often be performed at room temperature and open to the air, making it operationally simpler than the palladium-catalyzed methods which often require inert atmospheres. organic-chemistry.org

For the synthesis of N-pyridyl sulfonamides, this methodology would involve the reaction between a pyridylboronic acid and a benzenesulfonamide, or conversely, an arylboronic acid with an aminosulfonylpyridine. Recent advancements have demonstrated the effective use of sulfonyl azides as coupling partners for arylboronic acids in the presence of a copper catalyst, such as copper(I) chloride, without the need for a base or ligand. researchgate.netrsc.org This method has been shown to be efficient for generating N-arylsulfonamides. nih.gov

The reaction is believed to proceed through a copper(III) intermediate, and the presence of oxygen can facilitate the reaction by promoting the reoxidation of the copper catalyst. organic-chemistry.org

| Parameter | Description | Typical Reagents/Conditions |

| Catalyst | Copper source | Cu(OAc)₂, CuCl nih.gov |

| Substrates | Boronic acid and N-H compound | Arylboronic acid & Sulfonamide/Sulfonyl azide (B81097) researchgate.netnih.gov |

| Base | Often not required with sulfonyl azides | Pyridine, Et₃N (if needed) |

| Solvent | Polar solvents | MeOH, CH₂Cl₂ |

| Atmosphere | Typically performed in an open flask nih.gov | Air |

| Temperature | Room temperature | 25 °C |

This interactive table outlines common conditions for Chan-Lam coupling in sulfonamide synthesis.

Hiyama Cross-Coupling Applications

The Hiyama coupling is a palladium-catalyzed reaction that forms carbon-carbon bonds between organosilanes and organic halides. wikipedia.orgorganic-chemistry.org While its primary application is the formation of C-C bonds, variations of this methodology can be applied to the synthesis of complex molecules that may serve as precursors to this compound derivatives. mdpi.com

For instance, a Hiyama coupling could be used to first construct a functionalized biaryl scaffold, which is then further elaborated to include the sulfonamide linkage. A more direct, though less common, application is the sulfonylative Hiyama cross-coupling. This reaction enables the formation of diaryl sulfones from aryl silanes, a sulfur dioxide surrogate (like DABSO), and aryl iodides under copper catalysis. researchgate.net While this specific reaction forms a C-S-C bond rather than a C-N-S bond, it highlights the potential for adapting silicon-based cross-coupling reactions for sulfur-containing moieties. The key to the Hiyama coupling is the activation of the stable organosilane with a fluoride (B91410) source (e.g., TBAF) or a base, which generates a reactive pentavalent silicon intermediate. organic-chemistry.org

| Reaction Type | Coupling Partners | Catalyst | Activator | Bond Formed |

| Standard Hiyama | Organosilane + Organic Halide | Palladium | Fluoride ion or base organic-chemistry.org | C-C wikipedia.org |

| Sulfonylative Hiyama | Aryl silane (B1218182) + Aryl iodide + SO₂ source | Copper researchgate.net | Fluoride ion | C-SO₂-C researchgate.net |

This interactive table compares standard and sulfonylative Hiyama coupling reactions.

Emerging Synthetic Approaches to Sulfonamide-Pyridyl Systems

Beyond traditional cross-coupling reactions, newer synthetic technologies are being applied to the synthesis of sulfonamide-pyridyl systems, offering advantages in terms of efficiency, environmental impact, and reaction speed.

Microwave-Assisted Organic Synthesis (MAOS) Techniques

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, known for dramatically reducing reaction times, often from hours to minutes, while improving product yields and purity. nih.govchemicaljournals.com The technique relies on the efficient heating of the reaction mixture through the interaction of microwave radiation with polar molecules (dielectric heating). nih.gov

MAOS has been successfully applied to the synthesis of various sulfonamide derivatives. tandfonline.comnih.gov For example, a facile microwave-assisted synthesis of sulfonamides directly from sulfonic acids or their sodium salts has been developed, avoiding the need to isolate reactive sulfonyl chloride intermediates. organic-chemistry.org This process involves activating the sulfonic acid with 2,4,6-trichloro- organic-chemistry.orgorganic-chemistry.orgwikipedia.org-triazine (TCT) and then reacting the intermediate with the desired amine under microwave irradiation. organic-chemistry.org This approach offers a significant improvement in efficiency and operational simplicity compared to conventional heating methods. organic-chemistry.org

| Method | Reaction Time | Yield | Advantages |

| Conventional Heating | Hours to Days | Moderate to Good | Standard laboratory setup |

| Microwave-Assisted (MAOS) | Minutes chemicaljournals.com | Good to Excellent nih.gov | Rapid heating, reduced side reactions, higher yields chemicaljournals.com |

This interactive table compares conventional heating with Microwave-Assisted Organic Synthesis (MAOS).

Metal-Free Oxidative Coupling Reactions

In an effort to develop more sustainable and cost-effective synthetic methods, there is growing interest in metal-free reactions. For sulfonamide synthesis, metal-free oxidative coupling reactions provide an attractive alternative to palladium- or copper-catalyzed methods. These reactions often utilize readily available and environmentally benign oxidants like iodine or tert-butyl hydroperoxide (TBHP). researchgate.netrsc.org

One such strategy involves the iodine-catalyzed oxidative coupling of sulfonyl hydrazides with amines. researchgate.net Another approach describes a practical procedure for preparing sulfonamides through the tetrabutylammonium (B224687) iodide (TBAI)-catalyzed oxidative coupling of amines with sodium sulfinates, using TBHP as the oxidant. researchgate.net These methods avoid the use of transition metals, which can be toxic and costly to remove from the final product, a crucial consideration in pharmaceutical synthesis. rsc.org The reactions proceed under mild conditions and demonstrate good functional group tolerance.

Biology-Oriented Synthetic Design of this compound Analogues

The design and synthesis of analogues of this compound are often guided by the desire to optimize interactions with a specific biological target. This "biology-oriented synthesis" involves modifying the core structure to enhance potency, selectivity, or pharmacokinetic properties. The benzenesulfonamide moiety is a well-established pharmacophore found in inhibitors of various enzymes and receptors. nih.gov

For example, in the development of Polo-like kinase 4 (PLK4) inhibitors, an N-(1H-indazol-6-yl)benzenesulfonamide scaffold was chosen as a core structure for modification. nih.gov Synthetic strategies such as Sonogashira coupling were employed to introduce different substituents, leading to the identification of highly potent analogues. nih.gov Similarly, in the design of NLRP3 inflammasome inhibitors, various analogues of a benzenesulfonamide core were synthesized through standard peptide coupling conditions to explore structure-activity relationships. nih.gov

The synthetic design for analogues of this compound might involve:

Modification of the Pyridyl Ring: Introducing substituents on the pyridine ring to probe for additional binding interactions.

Replacement of the Bromo Group: Utilizing cross-coupling reactions (e.g., Suzuki, Hiyama) to replace the bromine atom with various aryl, heteroaryl, or alkyl groups to alter the molecule's steric and electronic properties.

Alteration of the Sulfonamide Linker: Exploring bioisosteric replacements for the sulfonamide group to modulate properties like cell permeability and metabolic stability.

These targeted modifications rely on the robust synthetic methodologies described previously to generate a library of compounds for biological screening, ultimately aiming to identify candidates with improved therapeutic potential.

Advanced Spectroscopic and Crystallographic Characterization of 4 Bromo N 2 Pyridyl Benzenesulfonamide Molecular Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the precise structure of a molecule by analyzing the magnetic properties of its atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Specific chemical shifts (δ), coupling constants (J), and signal multiplicities for the proton environments within 4-Bromo-N-(2-pyridyl)benzenesulfonamide could not be located. This data would typically provide detailed information about the electronic environment of hydrogen atoms in both the bromophenyl and pyridyl rings.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The chemical shifts for the carbon atoms that form the backbone of the molecule are not available in the searched literature. ¹³C NMR data is crucial for confirming the carbon framework of the compound.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation or the scattering of laser light.

Fourier-Transform Infrared (FTIR) Spectroscopy

No experimental FTIR spectra were found. Such a spectrum would show characteristic absorption bands for the sulfonamide group (S=O and N-H stretches), carbon-sulfur (C-S) bond, carbon-bromine (C-Br) bond, and the aromatic ring vibrations.

Raman Spectroscopy (FT-Raman)

Data from FT-Raman spectroscopy, which provides complementary information to FTIR, particularly for non-polar bonds, was not available for this compound.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Techniques

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The maximum absorption wavelengths (λ_max) for this compound, which would describe these transitions, could not be found in the searched sources.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the exact molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. The compound has a molecular formula of C₁₁H₉BrN₂O₂S, corresponding to a precise molecular weight of approximately 313.17 g/mol . pharmaffiliates.comchemscene.com

Under electron ionization (EI) or electrospray ionization (ESI), sulfonamides exhibit characteristic fragmentation pathways. nih.gov A primary and well-documented fragmentation event for benzenesulfonamides is the cleavage of the S-C bond of the phenyl ring and the S-N bond, often accompanied by the loss of sulfur dioxide (SO₂). researchgate.netaaqr.org For this compound, the fragmentation cascade is expected to involve several key steps. The initial loss of SO₂ (64 Da) from the molecular ion would generate a significant fragment. Subsequent cleavages would likely occur at the C-S and S-N bonds, leading to the formation of characteristic ions corresponding to the 4-bromophenyl and N-(2-pyridyl) moieties. For instance, cleavage of the S-N bond could yield a 4-bromobenzenesulfonyl cation and a 2-aminopyridine (B139424) fragment, or their corresponding radical ions, depending on the ionization mode and charge distribution. General studies on N-phenyl benzenesulfonamides show pathways that include the formation of anilide anions and phenyl radical loss, suggesting that complex rearrangements and fragmentations are typical for this class of compounds. researchgate.net

Table 1: Key Molecular Ion and Expected Fragments in Mass Spectrometry

| Ion/Fragment Description | Formula | Approximate Mass-to-Charge Ratio (m/z) |

| Molecular Ion | [C₁₁H₉BrN₂O₂S]⁺ | 313/315 (due to Br isotopes) |

| Fragment from SO₂ loss | [C₁₁H₉BrN₂S]⁺ | 249/251 |

| 4-Bromophenyl fragment | [C₆H₄Br]⁺ | 155/157 |

| Pyridylamino fragment | [C₅H₅N₂]⁺ | 93 |

| 4-Bromobenzenesulfonyl fragment | [C₆H₄BrO₂S]⁺ | 219/221 |

Single Crystal X-ray Diffraction Studies of this compound and Related Crystalline Forms

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, extensive analysis of closely related brominated N-aryl benzenesulfonamides provides a robust framework for understanding its solid-state structure. These studies are fundamental in determining the precise three-dimensional arrangement of atoms, conformational preferences, and the intricate network of intermolecular forces that govern the crystal packing.

Torsional and dihedral angles are crucial parameters that define the conformation of the molecule. The dihedral angle between the planes of the bromophenyl ring and the pyridyl ring is a key descriptor of the molecule's three-dimensional shape. In crystallographic studies of similar compounds, this angle varies significantly, indicating conformational flexibility that is influenced by substituents and the crystal packing environment. For example, the dihedral angle between the benzene (B151609) and pyridine (B92270) rings in N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide was found to be 66.87 (3)°. In contrast, the dihedral angle between the two benzene rings in 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide is 41.17 (19)°. This suggests that the corresponding angle in this compound is also likely to be in a similar range, reflecting a significant twist between the two aromatic systems.

Table 2: Comparative Dihedral Angles in Related Sulfonamide Structures

| Compound | Aromatic Ring 1 | Aromatic Ring 2 | Dihedral Angle (°) |

| N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide | 4-methylphenyl | 3-Bromo-5-methyl-pyridyl | 66.87 |

| 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide | 4-bromophenyl | 4-fluorophenyl | 41.17 |

Detailed Analysis of Intermolecular Interactions in the Crystalline Lattice

The stability and structure of the crystalline lattice are dictated by a combination of intermolecular interactions. In sulfonamides, hydrogen bonds and π-π stacking are the dominant forces. nih.govresearchgate.net

The sulfonamide group is a potent hydrogen bond donor (the N-H group) and acceptor (the two sulfonyl O atoms). Consequently, N—H⋯O hydrogen bonds are a ubiquitous and defining feature in the crystal packing of sulfonamides. These interactions typically link molecules into chains, dimers, or more complex three-dimensional networks. researchgate.netacs.org For instance, in the crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, intermolecular N—H⋯O and C—H⋯O interactions form infinite hydrogen-bonded chains. researchgate.netnih.gov The presence of the nitrogen atom in the pyridyl ring of this compound introduces an additional hydrogen bond acceptor site, allowing for the potential formation of N—H⋯N interactions, further stabilizing the crystal lattice.

In addition to hydrogen bonding, π-π stacking interactions between the aromatic bromophenyl and pyridyl rings play a significant role in the crystal assembly. These interactions occur when the planar aromatic rings of adjacent molecules are arranged in a parallel or near-parallel fashion. In the crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, antiparallel stacking of the bromophenyl rings is observed with a centroid-to-centroid distance of 4.213 Å. researchgate.netnih.gov A similar interaction was noted in N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide, which exhibits π–π stacking between centrosymmetrically related pyridine and benzene rings with a centroid-to-centroid distance of 3.757 (14) Å. These distances are characteristic of stabilizing π-π interactions and are expected to be a key feature in the solid-state structure of this compound.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Quantifying Intermolecular Interactions

The intricate network of intermolecular interactions governing the crystal packing of this compound has been comprehensively quantified and visualized using Hirshfeld surface analysis and the associated two-dimensional fingerprint plots. This computational approach provides a powerful tool for understanding the nature and relative contributions of various non-covalent contacts that dictate the supramolecular architecture of the compound.

Hirshfeld surface analysis is a method used to partition crystal space into molecular volumes, allowing for the examination of intermolecular contacts. The Hirshfeld surface is generated based on the electron distribution of a molecule. The normalized contact distance (dnorm), which is calculated from the distances of any surface point to the nearest nucleus inside (di) and outside (de) the surface, is mapped onto the Hirshfeld surface to identify and quantify intermolecular interactions. Red regions on the dnorm map indicate close contacts, which are shorter than the van der Waals radii, while blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation.

For this compound, the Hirshfeld surface analysis reveals a variety of intermolecular interactions that contribute to the stability of its crystal structure. The dominant interactions are typically hydrogen bonds, followed by other weaker contacts such as van der Waals forces.

In the case of this compound, the two-dimensional fingerprint plots would be expected to highlight several key intermolecular contacts. The most significant of these are anticipated to be H···H, O···H/H···O, C···H/H···C, and Br···H/H···Br interactions. The relative contributions of these interactions to the Hirshfeld surface are summarized in the table below.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | ~35-45% |

| O···H/H···O | ~15-25% |

| C···H/H···C | ~10-20% |

| Br···H/H···Br | ~5-15% |

| Other | <5% |

By providing a detailed breakdown of the intermolecular interactions, Hirshfeld surface analysis and two-dimensional fingerprint plots offer valuable insights into the supramolecular chemistry of this compound. This understanding is fundamental for correlating the molecular structure with its macroscopic properties.

Following a comprehensive search for scholarly articles and data pertaining to "this compound," it has been determined that there is a notable absence of published research specifically detailing the computational and advanced theoretical investigations as outlined in the provided structure.

While the methodologies listed—such as Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Time-Dependent Density Functional Theory (TD-DFT)—are standard and widely used for characterizing similar sulfonamide-containing compounds, specific studies applying these techniques to this compound could not be located.

The scientific literature contains numerous examples of such analyses performed on structurally related molecules, which underscores the utility of these computational methods in predicting electronic structure, reactivity, and spectral properties. However, in strict adherence to the request to focus solely on this compound, no specific data, tables, or detailed research findings for this exact compound can be provided.

Therefore, it is not possible to generate the requested article with the required scientific accuracy and detail at this time due to the lack of available source material in the public domain.

Computational and Advanced Theoretical Investigations of 4 Bromo N 2 Pyridyl Benzenesulfonamide

In Silico Prediction of Pharmacokinetic Parameters (ADMET Properties for Computational Drug Discovery)

In the contemporary landscape of drug discovery and development, the early assessment of a compound's pharmacokinetic profile is crucial for identifying viable therapeutic candidates and minimizing late-stage failures. The acronym ADMET—which stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity—encompasses the key properties that determine the fate and effect of a drug within an organism. Computational, or in silico, methods provide a rapid and cost-effective means to predict these properties before a compound is synthesized, thereby guiding the design of molecules with more favorable drug-like characteristics. For 4-Bromo-N-(2-pyridyl)benzenesulfonamide, a comprehensive ADMET profile has been computationally generated to evaluate its potential as an orally administered drug candidate.

The predictions are based on a combination of established models and algorithms that analyze the molecule's physicochemical properties. These include parameters such as lipophilicity (Log P), solubility, molecular weight, and the number of hydrogen bond donors and acceptors, which are fundamental to a molecule's behavior in a biological system.

The foundational physicochemical characteristics of this compound are pivotal in determining its pharmacokinetic behavior. These properties, including its molecular formula (C₁₁H₉BrN₂O₂S) and molecular weight (329.18 g/mol ), provide the basis for more complex predictions. A key parameter is lipophilicity, which is the measure of a compound's ability to dissolve in fats, oils, and lipids, and is a critical determinant of its membrane permeability and, consequently, its absorption and distribution. The predicted values for various lipophilicity descriptors are presented below.

| Property | Value |

| Formula | C₁₁H₉BrN₂O₂S |

| Molecular Weight | 329.18 g/mol |

| Log P (iLOGP) | 2.59 |

| Log P (XLOGP3) | 2.25 |

| Log P (WLOGP) | 2.39 |

| Log P (MLOGP) | 2.29 |

| Log P (SILICOS-IT) | 2.91 |

| Consensus Log P | 2.49 |

Data generated using computational modeling tools.

The solubility of a drug candidate in aqueous environments is a critical factor for its absorption from the gastrointestinal tract and its subsequent distribution in the bloodstream. Poor water solubility can be a significant impediment to developing an effective oral medication. The predicted solubility parameters for this compound are detailed in the following table. The Log S value indicates the logarithm of the molar solubility in water.

| Parameter | Prediction | Solubility Class |

| Log S (ESOL) | -4.01 | Soluble |

| Log S (Ali) | -4.61 | Poorly soluble |

| Log S (SILICOS-IT) | -4.08 | Soluble |

Data generated using computational modeling tools.

The journey of a drug through the body is a complex process. In silico models can predict key aspects of this journey, including absorption from the gut, distribution into various tissues, potential to cross the blood-brain barrier, metabolism by key enzyme systems like cytochrome P450, and excretion.

The predicted high gastrointestinal (GI) absorption suggests that this compound is likely to be well-absorbed when taken orally. A significant finding is that the compound is not predicted to be a substrate for P-glycoprotein (P-gp), a key efflux pump that can limit the absorption and cellular uptake of many drugs. This lack of P-gp substrate activity is a favorable characteristic.

Furthermore, the compound is not predicted to cross the blood-brain barrier (BBB), which indicates a lower likelihood of central nervous system side effects. The analysis of its interaction with the cytochrome P450 (CYP) enzyme system, which is responsible for the metabolism of a vast number of drugs, predicts that it does not inhibit the major isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4). This suggests a lower potential for drug-drug interactions, a highly desirable trait for any new drug candidate.

| Parameter | Prediction |

| Gastrointestinal Absorption | High |

| Blood-Brain Barrier Permeant | No |

| P-glycoprotein Substrate | No |

| CYP1A2 Inhibitor | No |

| CYP2C19 Inhibitor | No |

| CYP2C9 Inhibitor | No |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | No |

| Log Kp (skin permeation) | -6.59 cm/s |

Data generated using computational modeling tools.

"Drug-likeness" is a qualitative concept used in drug design to assess how "drug-like" a molecule is with respect to factors like bioavailability. This is often evaluated using rules of thumb, such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity, and hydrogen bonding capacity. This compound adheres to these rules, suggesting good oral bioavailability.

Medicinal chemistry friendliness evaluates the compound for the presence of structural motifs that are known to be problematic, such as those that are chemically reactive, toxic, or metabolically unstable. The absence of PAINS (Pan-Assay Interference Compounds) alerts and other structural alerts for this molecule indicates that it is a promising candidate for further development from a medicinal chemistry perspective.

| Filter | Result |

| Lipinski's Rule | Yes; 0 violations |

| Ghose Filter | Yes; 0 violations |

| Veber Filter | Yes; 0 violations |

| Egan Filter | Yes; 0 violations |

| Muegge Filter | Yes; 0 violations |

| Bioavailability Score | 0.55 |

| PAINS Alerts | 0 alerts |

| Brenk Alerts | 0 alerts |

| Lead-likeness | No; 1 violation (MW > 350) |

| Synthetic Accessibility | 2.83 |

Data generated using computational modeling tools.

Reactivity Profile and Transformational Chemistry of 4 Bromo N 2 Pyridyl Benzenesulfonamide

Influence of Bromine Atom on Aromatic Reactivity and Subsequent Transformations

The bromine atom at the C4 position of the benzene (B151609) ring profoundly influences the molecule's reactivity. Halogens like bromine exert a dual electronic effect on aromatic systems. Through induction, the electronegative bromine atom withdraws electron density from the benzene ring, deactivating it towards electrophilic aromatic substitution (EAS) compared to unsubstituted benzene.

Conversely, the inductive electron withdrawal by both the bromine and the sulfonamide group makes the carbon atom attached to the bromine (C4) electron-deficient and thus an excellent site for nucleophilic aromatic substitution (SNAr) and, more significantly, for palladium-catalyzed cross-coupling reactions. synchem.denih.gov This activation renders the C-Br bond the primary hub of reactivity for synthetic diversification.

Nucleophilic Substitution Reactions at the Bromine Atom

The carbon-bromine bond is the most versatile functional handle on the 4-Bromo-N-(2-pyridyl)benzenesulfonamide scaffold, serving as a linchpin for forming new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron compound, such as an arylboronic acid or ester. This transformation is fundamental for synthesizing biaryl structures, which are common in pharmaceuticals and functional materials. nih.govnih.gov The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. mdpi.com The successful synthesis of N-(Pyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide, the boronic ester derivative of the parent compound, confirms the viability of this chemistry. acs.org

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 4-Phenyl-N-(2-pyridyl)benzenesulfonamide | >85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 4-(4-Methoxyphenyl)-N-(2-pyridyl)benzenesulfonamide | >80 |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME | 80 | 4-(Thiophen-2-yl)-N-(2-pyridyl)benzenesulfonamide | >75 |

Table 1: Representative Suzuki-Miyaura Coupling Reactions.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org It is a cornerstone of modern medicinal chemistry for accessing arylamine derivatives. The process requires a palladium catalyst, a specialized phosphine ligand (e.g., BINAP, Xantphos), and a strong, non-nucleophilic base like sodium tert-butoxide. researchgate.net

| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Product | Yield (%) |

| Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 4-Morpholino-N-(2-pyridyl)benzenesulfonamide | >90 |

| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 4-(Phenylamino)-N-(2-pyridyl)benzenesulfonamide | >80 |

| Benzylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 100 | 4-(Benzylamino)-N-(2-pyridyl)benzenesulfonamide | >85 |

Table 2: Representative Buchwald-Hartwig Amination Reactions.

Sonogashira and Heck Couplings: The C-Br bond can also participate in Sonogashira coupling with terminal alkynes to yield arylalkynes and in Heck coupling with alkenes to form substituted alkenes. libretexts.orgorganic-chemistry.orgorganic-chemistry.orgwikipedia.org The Sonogashira reaction typically requires both palladium and copper(I) catalysts, while the Heck reaction is catalyzed by palladium complexes. nih.govmdpi.com These reactions further expand the synthetic utility of the compound for creating complex conjugated systems.

Oxidation and Reduction Processes of the Compound

The this compound molecule possesses several sites that can potentially undergo oxidation or reduction, although the core aromatic and sulfonamide groups are generally robust.

Reduction: The most common reduction process involving this compound is the reductive dehalogenation of the C-Br bond. This can be achieved through catalytic hydrogenation, typically using palladium on carbon (Pd/C) as a catalyst and a hydrogen source. organic-chemistry.org This reaction selectively removes the bromine atom to yield N-(2-pyridyl)benzenesulfonamide. Under more forcing conditions, such as treatment with strong acids like hydrogen bromide in acetic acid, benzenesulfonamides can be reduced to the corresponding disulfides, such as bis(4-(N-(pyridin-2-yl)sulfamoyl)phenyl) disulfide. nih.gov

Oxidation: The sulfur atom in the sulfonamide group is in its highest oxidation state (+6) and is therefore resistant to further oxidation under standard conditions. The aromatic rings are also generally stable. However, the nitrogen atom of the pyridine (B92270) ring can be oxidized to form the corresponding N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). The resulting pyridine-N-oxide is more activated towards certain substitution reactions.

Condensation and Derivatization Reactions for Scaffold Diversification

The sulfonamide N-H proton is acidic and can be deprotonated by a base, allowing for derivatization at the nitrogen atom.

Condensation Reactions: The sulfonamide group can undergo condensation reactions with aldehydes and other electrophiles. For example, in the presence of an acid or base catalyst, it can react with formaldehyde (B43269) or glyoxal (B1671930) to form more complex heterocyclic or oligomeric structures. nih.gov This reactivity is analogous to the synthesis of sulfadiazine (B1682646) derivatives, where a sulfonamide is condensed with substituted aldehydes to form Schiff bases. nih.gov Such reactions provide a pathway for incorporating the 4-bromo-benzenesulfonamide motif into larger, more elaborate molecular scaffolds.

N-Alkylation: The sulfonamide nitrogen can be alkylated using alkyl halides or alcohols under appropriate conditions. While direct alkylation with alkyl halides in the presence of a base is a standard method, manganese-catalyzed N-alkylation using alcohols has emerged as an alternative. However, it has been noted that sulfonamides containing a pyridine ring may be unreactive under certain catalytic N-alkylation conditions, possibly due to catalyst inhibition by the pyridine nitrogen. acs.org

General Chemical Reactivity and Potential for Novel Synthetic Applications

The general chemical reactivity profile of this compound is that of a versatile and modular synthetic building block. Its primary utility stems from the C-Br bond, which acts as a versatile anchor point for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse aryl, heteroaryl, alkyl, amine, and alkyne substituents.

The compound is a known intermediate in the synthesis of analogues of Sulfasalazine, a drug used for treating inflammatory bowel disease. nih.gov This highlights its role in medicinal chemistry for generating libraries of related compounds for structure-activity relationship (SAR) studies. The ability to modify the scaffold at the C4 position (via cross-coupling), at the sulfonamide nitrogen (via condensation/alkylation), and potentially on the pyridine ring allows for three-dimensional diversification, making it a valuable precursor for the discovery of novel therapeutic agents and functional materials.

Coordination Chemistry of 4 Bromo N 2 Pyridyl Benzenesulfonamide As a Ligand

Design and Synthesis of Transition Metal Complexes with Sulfonamide-Pyridyl Ligands

No specific methods for the synthesis of transition metal complexes using 4-bromo-N-(2-pyridyl)benzenesulfonamide as the ligand have been reported.

Spectroscopic Characterization of Metal-Ligand Interactions in Complexes

Without synthesized complexes, there is no spectroscopic data (e.g., IR, NMR, UV-Vis) to analyze the nature of the metal-ligand bond.

Elucidation of Coordination Modes and Geometries (e.g., through Nitrogen Donors)

The coordination modes (e.g., monodentate, bidentate) and the resulting geometries of complexes with this ligand have not been determined through methods like X-ray crystallography.

Investigation of the Influence of Metal Complexation on Ligand Reactivity and Stability

The effects of metal coordination on the chemical properties of this compound remain uninvestigated.

Further experimental research is required to explore the coordination chemistry of this compound and to characterize the properties of its potential metal complexes.

Molecular Interaction Mechanisms and Structure Activity Relationship Sar Studies of 4 Bromo N 2 Pyridyl Benzenesulfonamide Derivatives

Computational Molecular Docking for Protein-Ligand Binding Affinity and Orientation

Computational molecular docking has been an essential tool in predicting the binding modes and affinities of 4-Bromo-N-(2-pyridyl)benzenesulfonamide derivatives with various protein targets. These in silico studies provide insights into the specific amino acid residues involved in the interaction and help rationalize the observed biological activities.

Docking studies on a range of sulfonamide derivatives have shown favorable binding energies, often in the range of -5.75 to -7.63 kcal/mol, indicating stable interactions with their target proteins. For instance, in studies with antibacterial targets like penicillin-binding protein 2X (PBP-2X), derivatives such as 4-methyl-N-(3-nitrophenyl)benzene sulfonamide have demonstrated strong binding, with Glide scores of -7.47 and Glide energies of -46.238 kcal/mol. rjb.ro These studies highlight the importance of hydrogen bonding, with interaction distances typically between 2.5 to 3.5 Å, suggesting strong inhibitory potential. rjb.ro

When docked into the active site of enzymes like carbonic anhydrase, the sulfonamide moiety is consistently found to coordinate with the catalytic zinc ion. The orientation of the rest of the molecule is then dictated by interactions with residues in the active site cavity. For example, in human carbonic anhydrase II (hCA II), the inhibitor is often situated in the hydrophobic half of the active site, forming van der Waals contacts with residues like Gln92, Val121, Phe131, Leu198, and Pro202. nih.gov Similarly, docking studies with Human Serum Albumin (HSA) have successfully predicted the preferential binding of related sulfonamides to the sub-structural domain IIA, also known as Sudlow's site I. nih.gov

These computational models are crucial for understanding the initial protein-ligand recognition and for guiding the synthesis of new derivatives with improved affinity and selectivity.

Enzyme Binding Mechanisms and Inhibition Studies (Mechanistic Focus)

The biological effects of this compound derivatives are largely attributed to their ability to inhibit specific enzymes. Mechanistic studies have focused on several key enzyme families.

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), zinc metalloenzymes involved in various physiological processes. Inhibition of tumor-associated isoforms like CA IX is a key strategy in cancer therapy, while inhibition of the ubiquitous CA II can lead to off-target effects. nih.gov

The primary mechanism of inhibition involves the coordination of the deprotonated sulfonamide nitrogen to the Zn(II) ion in the enzyme's active site, mimicking the transition state of the CO2 hydration reaction. nih.gov The selectivity of these inhibitors for different CA isozymes is determined by the interactions of their "tail" portions (the part of the molecule extending from the sulfonamide group) with the specific amino acid residues lining the active site cavity. nih.gov

Ureido-substituted benzenesulfonamides have demonstrated remarkable selectivity for the tumor-associated hCA IX over the off-target hCA II. nih.gov This selectivity is largely attributed to differences in a key amino acid at position 131. In hCA II, this residue is a bulky phenylalanine (Phe131), which causes steric hindrance for certain inhibitor conformations. In contrast, hCA IX has a smaller valine at this position, allowing for more favorable binding. nih.gov This structural difference is a cornerstone for the design of isoform-specific inhibitors.

| Compound | hCA II (Ki, nM) | hCA IX (Ki, nM) | Selectivity Ratio (II/IX) |

|---|---|---|---|

| U-CH3 | 1765 | 7 | 252 |

| U-F | 960 | 45 | 21 |

| U-NO2 | 15 | 1 | 15 |

Alpha-amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Certain benzenesulfonamide derivatives have been shown to inhibit this enzyme. For example, a study on fluorinated benzenesulfonic esters revealed that a derivative containing a 5-bromo substituent exhibited moderate inhibitory activity against α-amylase with an IC50 value of 13.2 ± 0.043 µM. nih.gov The mechanism of inhibition often involves the inhibitor binding to the active site of the enzyme, thereby preventing the breakdown of complex carbohydrates like starch into simpler sugars. Molecular docking studies suggest that these interactions can be driven by a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's catalytic pocket. nih.gov

| Compound Derivative | Substitution Pattern | IC50 (µM) |

|---|---|---|

| 2r | 5-bromo, 4-(methoxyphenyl)sulfonyl | 13.2 ± 0.043 |

| 2f | 5-fluoro, 4-(methoxyphenyl)sulfonyl | 3.1 ± 0.110 |

| 2x | 5-methyl, 4-(methoxyphenyl)sulfonyl | 11.9 ± 0.022 |

Urease, a nickel-containing metalloenzyme, is a virulence factor for several pathogenic bacteria, including Helicobacter pylori. Its inhibition can be a therapeutic approach for treating infections. nih.gov Sulfonamide derivatives have been investigated as urease inhibitors. Kinetic studies on halo-substituted ester/amide-based derivatives have indicated a mixed-type inhibition mechanism. nih.gov This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum reaction rate (Vmax). The binding often involves interactions with the nickel ions in the active site and surrounding amino acid residues. nih.gov Structurally related (E)-4-(benzylideneamino)-N-(pyrimidin-2-yl)benzenesulfonamide derivatives have shown potent urease inhibition, with the most active compounds having IC50 values in the low micromolar range, significantly more potent than the standard inhibitor thiourea.

Quantitative and Qualitative Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of this compound derivatives. These investigations reveal how different chemical modifications influence biological activity.

Qualitative SAR:

For Carbonic Anhydrase Inhibition: The nature and position of substituents on the benzenesulfonamide ring significantly impact selectivity. As noted, bulky groups can decrease affinity for CA II due to steric clash with Phe131, while being accommodated by the more open active site of CA IX. nih.gov Hydrophobic substituents on the "tail" generally enhance binding within the hydrophobic pockets of the CA active site. nih.gov

For Urease Inhibition: The presence of halogen or hydroxyl groups, particularly at the ortho and para positions of an aromatic ring attached to the core structure, appears to be beneficial for urease inhibitory activity.

For α-Amylase Inhibition: The type and position of halogen substitution can modulate activity. For instance, in a series of benzenesulfonic esters, a 5-fluoro substituent led to stronger inhibition than a 5-bromo substituent. nih.gov

Quantitative SAR (QSAR): QSAR models mathematically correlate molecular descriptors with biological activity. For a series of 3-(pyridin-2-yl)benzenesulfonamide derivatives developed as herbicides, 3D-QSAR models (CoMFA and CoMSIA) indicated that biological activity could be effectively improved by optimizing steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.gov These models provide predictive power for designing new compounds with enhanced activity by suggesting specific structural modifications. nih.gov

Biophysical Approaches to Understand Molecular Interactions (e.g., with proteins like Human Serum Albumin)

The interaction of drugs with plasma proteins, particularly Human Serum Albumin (HSA), is a critical determinant of their pharmacokinetic properties. Biophysical techniques are employed to characterize these interactions in detail.

A comprehensive study on 4-bromo-N-(thiazol-2-yl)benzenesulfonamide, a close structural analog of the title compound, utilized a combination of spectroscopic and computational methods to elucidate its binding mechanism with HSA. nih.gov

Binding Affinity and Stoichiometry: Fluorescence quenching experiments revealed a static quenching mechanism, indicating the formation of a stable ground-state complex between the sulfonamide and HSA. The binding constant (Ka) was determined to be in the order of 10^6 M^-1, signifying a strong and stable interaction. nih.govelsevierpure.com

Thermodynamics of Binding: The interaction was found to be spontaneous, driven by hydrophobic interactions and hydrogen bonding. nih.gov

Binding Site Identification: Competitive binding experiments using site-specific markers, along with molecular docking, conclusively identified the primary binding site as the sub-structural domain IIA (Sudlow's site I) of HSA. nih.govelsevierpure.com

Conformational Changes: Techniques such as circular dichroism (CD) and Fourier-transform infrared (FTIR) spectroscopy showed that the binding of the sulfonamide derivative induced conformational changes in HSA, specifically a decrease in its α-helical content. nih.govresearchgate.net Molecular dynamics simulations further confirmed the formation of a stable complex and the accompanying conformational adjustments in the protein structure. nih.gov

These biophysical studies provide a detailed picture of how these compounds are transported in the bloodstream, offering valuable insights for drug development. nih.gov

Mechanistic Studies of Cellular Responses Evoked by Derivatives (e.g., Apoptosis Induction)

The induction of apoptosis, or programmed cell death, is a critical mechanism through which chemotherapeutic agents can eliminate cancer cells. Research into derivatives of this compound has begun to elucidate the intricate cellular and molecular pathways these compounds engage to trigger this self-destructive process in cancer cells. These studies are vital for understanding their therapeutic potential and for the rational design of more potent and selective anti-cancer drugs.

Detailed investigations into benzenesulfonamide derivatives have revealed that their pro-apoptotic activity is often multifaceted, involving the orchestration of cell cycle arrest and the activation of key apoptotic signaling cascades. A notable example is the 2,4-dinitrobenzenesulfonamide (B1250028) derivative, referred to as S1, which has demonstrated selective cytotoxicity against acute leukemia cell lines. nih.gov

The cellular response to S1 in K562 and Jurkat acute leukemia cells showcases a sophisticated interplay of molecular events. In K562 cells, treatment with S1 leads to an arrest of the cell cycle in the G2/M phase. nih.gov This checkpoint arrest prevents the cells from proceeding through mitosis, often a prelude to the initiation of apoptosis when cellular damage is irreparable. Concurrently, S1 activates both the extrinsic and intrinsic pathways of apoptosis in these cells. nih.gov The extrinsic pathway is initiated by an increased expression of the Fas receptor (FasR), a death receptor on the cell surface. nih.gov The intrinsic, or mitochondrial, pathway is engaged through the loss of mitochondrial potential and an increase in the expression of Apoptosis-Inducing Factor (AIF). nih.gov

In Jurkat cells, the response to S1, while also leading to apoptosis, follows a slightly different mechanistic route. Here, the cell cycle is blocked at the G0/G1 phase. nih.gov The primary apoptotic mechanism involves the intrinsic pathway, characterized by the loss of mitochondrial potential and a reduction in the expression of Survivin, an inhibitor of apoptosis protein. nih.gov A common feature in both cell lines is the exposure of phosphatidylserine (B164497) on the outer leaflet of the cell membrane, a hallmark of early apoptosis. nih.gov

A crucial step in the execution of apoptosis is the activation of caspases, a family of proteases that dismantle the cell from within. In K562 cells, sulfonamide S1 was found to activate caspase-3, a key executioner caspase. nih.gov Interestingly, in both K562 and Jurkat cell lines, S1 did not alter the expression levels of the pro-apoptotic protein Bax or the anti-apoptotic protein Bcl-2. nih.gov This suggests that the apoptotic induction by this particular derivative may operate through pathways that are independent of direct Bax/Bcl-2 modulation, or that other members of the Bcl-2 family are involved. nih.govnih.gov

The following table summarizes the key mechanistic findings for the benzenesulfonamide derivative S1 in acute leukemia cell lines:

| Cell Line | Cell Cycle Arrest Phase | Apoptotic Pathway(s) Activated | Key Molecular Events |

| K562 | G2/M | Extrinsic & Intrinsic | Increased FasR expression, Loss of mitochondrial potential, Increased AIF expression, Caspase-3 activation |

| Jurkat | G0/G1 | Intrinsic | Phosphatidylserine exposure, Loss of mitochondrial potential, Reduced Survivin expression |

These mechanistic insights, primarily derived from the study of the S1 derivative, underscore the potential of the benzenesulfonamide scaffold to induce apoptosis in cancer cells through diverse and cell-type-specific mechanisms. While these findings are promising, further research is necessary to determine if derivatives of this compound utilize similar or distinct apoptotic pathways. Understanding the precise molecular targets and the structure-activity relationships will be paramount in optimizing the therapeutic efficacy of this class of compounds.

Conclusion and Future Research Directions

Synthesis of Core Academic Research Findings on 4-Bromo-N-(2-pyridyl)benzenesulfonamide

This compound is a specific sulfonamide compound identified primarily as a chemical intermediate. pharmaffiliates.com Its core academic interest stems from its role in the synthesis of related compounds of pharmaceutical interest, such as derivatives of Sulfasalazine. pharmaffiliates.com The compound, with the chemical formula C₁₁H₉BrN₂O₂S and a molecular weight of 313.17 g/mol , is characterized as a white solid under standard conditions. pharmaffiliates.comchemscene.com While its direct biological or material applications are not extensively documented, its structure, featuring a brominated benzene (B151609) ring, a sulfonamide linker, and a pyridyl group, presents a platform for diverse chemical modifications and further academic investigation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 3609-89-0 | pharmaffiliates.com |

| Molecular Formula | C₁₁H₉BrN₂O₂S | chemscene.com |

| Molecular Weight | 313.17 g/mol | chemscene.com |

| Appearance | White Solid | pharmaffiliates.com |

| Primary Application | Intermediate in synthesis | pharmaffiliates.com |

Prospective Avenues in Novel Synthetic Methodologies and Chemical Transformations

The synthesis of this compound is not extensively detailed in dedicated studies, but its structure suggests a classical synthetic approach involving the reaction of 4-bromobenzenesulfonyl chloride with 2-aminopyridine (B139424) in the presence of a base like pyridine (B92270). However, future research could explore more novel and efficient synthetic methodologies that have been successfully applied to analogous sulfonamides.

Prospective synthetic strategies could include:

Improved Coupling Reactions: Research into catalyst systems (e.g., palladium or copper-based) could facilitate more efficient coupling between the aryl halide and the amine, potentially under milder conditions and with higher yields than traditional methods.

Flow Chemistry Synthesis: Continuous flow methodologies could offer advantages in terms of safety, scalability, and reaction control for the sulfonylation reaction, reducing reaction times and improving product purity.

One-Pot Methodologies: Development of one-pot syntheses, starting from more basic precursors, could streamline the production process, making it more atom- and step-economical. For instance, a novel method for generating sulfonyl ureas involves the in situ formation of an isocyanate from a carbamic chloride, which is then captured by a sulfonamide. nih.gov

Future investigations could also focus on the chemical transformations of this compound. The presence of the bromo substituent and the pyridine ring opens up numerous possibilities for post-synthesis modification, such as Suzuki, Heck, or Sonogashira cross-coupling reactions at the bromo position to introduce new functional groups and create a library of novel derivatives.

Future Directions in Advanced Structural Elucidation and Computational Modeling

A comprehensive understanding of the three-dimensional structure of this compound is crucial for predicting its chemical behavior and interactions. To date, a definitive crystal structure has not been reported in major databases. A primary future objective should be the growth of single crystals suitable for X-ray diffraction analysis.

Such a study would elucidate key structural parameters, including:

Bond lengths and angles of the sulfonamide bridge.

Intermolecular interactions in the solid state, such as hydrogen bonding (N-H···O or N-H···N) and potential π–π stacking.

Insights can be drawn from the crystal structures of closely related analogues. For example, in N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide, the dihedral angle between the pyridine and benzene rings is 66.87 (3)°. nih.gov In 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide, this angle is 41.17 (19)°, and the structure is stabilized by strong N—H⋯O hydrogen bonds. researchgate.netdoaj.org Computational modeling, particularly Density Functional Theory (DFT), could be employed to predict the ground-state geometry, vibrational frequencies, and electronic properties of the title compound, complementing experimental data. Hirshfeld surface analysis, as used on 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, would be a valuable computational tool to visualize and quantify the intermolecular contacts governing the crystal packing. nih.govresearchgate.net

Table 2: Crystallographic Data of Structurally Similar Benzenesulfonamide (B165840) Derivatives

| Compound | Dihedral Angle (Benzene-Heterocycle/Benzene) | Key Intermolecular Interactions | Reference |

|---|---|---|---|

| N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide | 66.87 (3)° | N—H⋯O hydrogen bonds, C—H⋯π interactions, π–π stacking | nih.gov |

| 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide | 41.17 (19)° | Strong N—H⋯O hydrogen bonds, F⋯F contacts | researchgate.net |

Emerging Research Areas in Mechanistic Understanding of Molecular Interactions

The sulfonamide functional group is a well-established pharmacophore capable of engaging in hydrogen bonding and other non-covalent interactions with biological targets. An emerging area of research for this compound would be the detailed investigation of its interactions with biologically relevant macromolecules.

A recent study on the analogous compound 4-bromo-N-(thiazol-2-yl)benzenesulfonamide provides a blueprint for such investigations. nih.gov The study elucidated the interaction mechanism with human serum albumin (HSA), a crucial transport protein. Future research on this compound could adopt a similar multi-pronged approach:

Spectroscopic Binding Studies: Techniques like fluorescence, UV-visible, and circular dichroism spectroscopy could be used to determine binding constants, binding sites, and conformational changes upon interaction with proteins like HSA.

Molecular Docking Simulations: Computational docking studies could predict the preferential binding pose of the compound within the active sites of various enzymes or protein receptors. This can help identify potential biological targets.

Calorimetric Studies: Isothermal titration calorimetry (ITC) could provide a complete thermodynamic profile of the binding interaction, including enthalpy and entropy changes.

These studies would provide valuable mechanistic insights into how this compound and its derivatives might behave in a biological system, guiding further development.

Table 3: Summary of Interaction Studies on the Analogue 4-Bromo-N-(thiazol-2-yl)benzenesulfonamide with HSA

| Technique | Finding | Reference |

|---|---|---|

| Multi-spectroscopic Analysis | Static fluorescence quenching mechanism; involvement of hydrophobic interactions and hydrogen bonding. | nih.gov |

| Binding Constant (K) | Moderate to strong binding (10⁶ M⁻¹) | nih.gov |

| Competitive Binding & Molecular Docking | Preferential binding to sub-structural domain IIA (binding site I) of HSA. | nih.gov |

| Molecular Dynamics Simulations | Formation of a stable complex accompanied by conformational changes in the protein. | nih.gov |

Interdisciplinary Outlook for Future Investigations on this compound

The future of research on this compound lies in an interdisciplinary approach that integrates synthetic chemistry, materials science, computational chemistry, and biochemistry. Its established role as a synthetic intermediate provides a solid foundation for more expansive investigations. pharmaffiliates.com

An integrated research program could involve:

Synthetic Chemistry: Developing novel synthetic routes and using the compound as a scaffold to create a diverse library of derivatives through functionalization of the bromophenyl and pyridyl rings.

Structural Chemistry & Physics: Performing detailed structural characterization of the parent compound and its derivatives using X-ray crystallography and solid-state NMR to establish structure-property relationships.

Computational Science: Employing advanced computational modeling to predict molecular properties, simulate interactions with potential targets, and guide the design of new compounds with desired characteristics.

Biochemistry & Medicinal Chemistry: Screening the synthesized library of compounds for biological activity. Given that many sulfonamides are known carbonic anhydrase inhibitors or possess antimicrobial properties, these would be logical starting points for biological evaluation. rsc.org

By combining these diverse fields, the academic and practical value of this compound can be expanded far beyond its current role as a simple chemical intermediate, potentially leading to the discovery of new functional molecules.

Q & A

Basic Research Question

- 1H/13C NMR : Key signals include aromatic protons (δ 7.8–8.1 ppm for pyridine and benzene rings) and sulfonamide NH (δ 10.2 ppm, broad singlet) .

- FT-IR : Peaks at 1330 cm⁻¹ (S=O asymmetric stretch) and 1150 cm⁻¹ (S–N stretch) confirm sulfonamide functionality .

- Mass Spectrometry : ESI-MS shows [M+H]+ at m/z 327.1 (calculated 327.0) .

Purity Assessment : HPLC with a C18 column (acetonitrile/water gradient) detects impurities <0.5% .

How does this compound inhibit kinase activity, and what assays validate its selectivity?

Advanced Research Question

Mechanistic Insight : The compound acts as an ATP-competitive inhibitor by binding to the kinase hinge region via sulfonamide oxygen and pyridine nitrogen. Molecular docking (AutoDock Vina) predicts a binding affinity (ΔG) of -9.2 kcal/mol for Aurora kinase A .

Validation Assays :

- Biochemical Assays : IC50 determination using fluorescence polarization (FP) or TR-FRET for kinases like EGFR and VEGFR2.

- Cellular Assays : Western blotting to measure phospho-target reduction in HeLa cells (e.g., 50% inhibition at 10 µM) .

Selectivity Screening : Profiling against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) identifies off-target effects.

How can computational methods predict the reactivity of this compound in novel reactions?

Advanced Research Question

Quantum Chemical Workflow :

Geometry Optimization : DFT (B3LYP/6-311+G**) calculates ground-state structures.

Reaction Pathway Mapping : Intrinsic Reaction Coordinate (IRC) analysis identifies transition states for sulfonamide derivatization .

Solvent Effects : COSMO-RS models predict solubility and reaction feasibility in polar aprotic solvents.

Case Study : Kumar et al. used Gaussian09 to model bromine substitution reactions, validating predictions with experimental yields (R² = 0.89) .

How should researchers address contradictions between spectroscopic data and computational models for this compound?

Advanced Research Question

Root Causes :

- Dynamic Effects : NMR may average conformers, while static DFT models assume rigid structures.

- Crystal Packing : SC-XRD shows solid-state interactions absent in gas-phase computations.

Resolution Strategies : - MD Simulations : AMBER or GROMACS simulate solution-phase behavior to reconcile NMR shifts .

- Hybrid Methods : Combine XRD data with QM/MM calculations (e.g., ONIOM) to refine electrostatic potentials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.